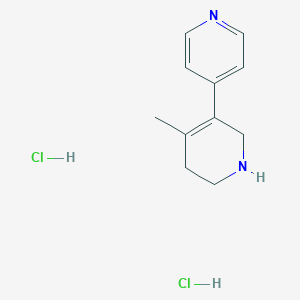
4-Methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride is a chemical compound with the molecular formula C11H14N2.2ClH. It is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond.
准备方法
The synthesis of 4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride typically involves the alkylation of bipyridine derivatives. One common method is the direct N-alkylation using commercially available starting compounds. The reaction conditions often include the use of solvents like dichloromethane and reagents such as 1,3-propanesultone . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
化学反应分析
4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of bipyridinium salts, while reduction can yield tetrahydropyridine derivatives .
科学研究应用
4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride has several scientific research applications. In chemistry, it is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions . In medicine, it is being explored for its neuroprotective and anti-inflammatory properties . Additionally, it has industrial applications in the development of redox flow batteries and electrochromic devices .
作用机制
The mechanism of action of 4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride involves its interaction with molecular targets and pathways. In biological systems, it can act as a redox-active compound, participating in electron transfer reactions. This can lead to the modulation of oxidative stress and inflammation pathways . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry applications .
相似化合物的比较
4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine. While all these compounds share a similar bipyridine scaffold, their chemical properties and applications can vary significantly. For example, 2,2’-bipyridine is commonly used as a ligand in coordination chemistry, while 4,4’-bipyridine is known for its electrochemical properties . The unique structural features of 4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride, such as the presence of a methyl group and the tetrahydro configuration, contribute to its distinct chemical behavior and applications .
生物活性
4-Methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride (CAS Number: 2445790-77-0) is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H16Cl2N2
- Molecular Weight : 247.1641 g/mol
- Structure : The compound features a tetrahydro-bipyridine structure which is significant in its biological activity.
Biological Activities
Research indicates that compounds similar to 4-methyl-1,2,5,6-tetrahydro-3,4'-bipyridine exhibit various biological activities:
- Antitumor Activity :
- Antibacterial Properties :
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to its interaction with various biological targets:
- HDAC Inhibition : The compound may inhibit HDAC enzymes, which are involved in the regulation of gene expression related to inflammation and cancer .
- Cell Signaling Pathways : It likely affects multiple signaling pathways that regulate cell proliferation and survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of tetrahydropyridine derivatives:
属性
分子式 |
C11H16Cl2N2 |
|---|---|
分子量 |
247.16 g/mol |
IUPAC 名称 |
4-(4-methyl-1,2,3,6-tetrahydropyridin-5-yl)pyridine;dihydrochloride |
InChI |
InChI=1S/C11H14N2.2ClH/c1-9-2-5-13-8-11(9)10-3-6-12-7-4-10;;/h3-4,6-7,13H,2,5,8H2,1H3;2*1H |
InChI 键 |
GGCMSCRRSFSNSU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CNCC1)C2=CC=NC=C2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















